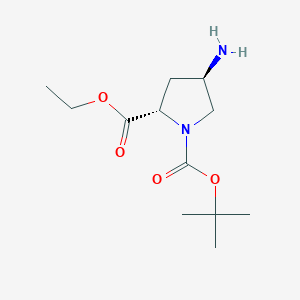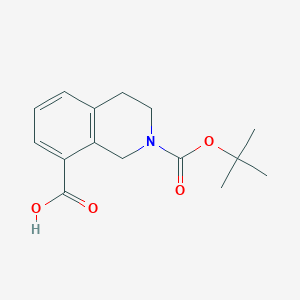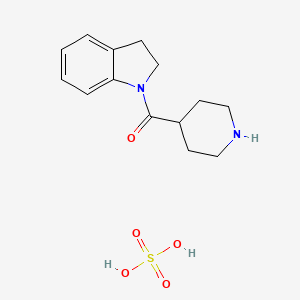![molecular formula C17H28N2O B1438048 2-[2-(1-Methyl-2-piperidinyl)ethoxy]-3-phenylpropylamine CAS No. 883531-30-4](/img/structure/B1438048.png)
2-[2-(1-Methyl-2-piperidinyl)ethoxy]-3-phenylpropylamine
Overview
Description
2-[2-(1-Methyl-2-piperidinyl)ethoxy]-3-phenylpropylamine is a specialty product used for proteomics research . It has a molecular formula of C17H28N2O and a molecular weight of 276.42 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a phenylpropylamine group via an ethoxy linker .Physical And Chemical Properties Analysis
This compound has a molecular formula of C17H28N2O and a molecular weight of 276.42 .Scientific Research Applications
Selective Estrogen Receptor Modulators (SERMs) Development
- Chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols, which are structurally related to 2-[2-(1-Methyl-2-piperidinyl)ethoxy]-3-phenylpropylamine, were developed as potential SERMs. These compounds were evaluated against estrogen-responsive human MCF-7 breast cancer cells, although they exhibited only moderate activity, indicating potential for further modification and study in cancer therapeutics (Yadav et al., 2011).
NMDA Receptor Antagonist Activity
- Compounds structurally similar to this compound, such as 2-methoxydiphenidine, have been associated with N-methyl-D-aspartate (NMDA) receptor antagonist activity. This research highlights their potential use in drug discovery, though they have also attracted attention as 'research chemicals' (McLaughlin et al., 2016).
Molecular and Crystal Structure Studies
- The molecular and crystal structures of related compounds, like 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine, have been determined through X-ray diffraction analysis. These studies contribute to understanding the conformational flexibility and molecular packing in crystals, which is valuable in materials science and pharmaceutical development (Kuleshova & Khrustalev, 2000).
Antimicrobial and Antibacterial Properties
- A series of new 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols, which bear resemblance to the structure of interest, were synthesized and evaluated for their antibacterial and antioxidant properties. Some of these compounds exhibited moderate antibacterial activity, underscoring the potential of piperidine derivatives in antimicrobial research (Gasparian et al., 2011).
NR2B-Selective NMDA Receptor Antagonists
- Compounds with a structure similar to this compound, such as 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols, have been developed as NR2B-selective NMDA receptor antagonists. This research is significant for neurological and psychiatric conditions where NMDA receptor modulation is beneficial (Tewes et al., 2010).
properties
IUPAC Name |
2-[2-(1-methylpiperidin-2-yl)ethoxy]-3-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-19-11-6-5-9-16(19)10-12-20-17(14-18)13-15-7-3-2-4-8-15/h2-4,7-8,16-17H,5-6,9-14,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURREHZWAKPHTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCOC(CC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501210649 | |
| Record name | β-[2-(1-Methyl-2-piperidinyl)ethoxy]benzenepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501210649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883531-30-4 | |
| Record name | β-[2-(1-Methyl-2-piperidinyl)ethoxy]benzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883531-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-[2-(1-Methyl-2-piperidinyl)ethoxy]benzenepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501210649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid](/img/structure/B1437965.png)









![(2-Chlorophenyl)-N-[2-(2-methoxyethoxy)benzyl]-methanamine](/img/structure/B1437983.png)

![{2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1437986.png)
![4-{2-[4-(Trifluoromethyl)piperidino]acetyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B1437987.png)